tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate
Overview
Description
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a chemical compound with the molecular formula C13H14Cl2N2O2 and a molecular weight of 301.17 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyano group, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be achieved through several methods. One common synthetic route involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group can interact with nucleophilic sites in biological molecules, while the dichlorophenyl group can enhance the compound’s binding affinity to certain receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate . While both compounds share a similar core structure, the presence of different substituents (e.g., fluorine vs. chlorine) can significantly impact their chemical properties and biological activities. The unique combination of the cyano and dichlorophenyl groups in this compound distinguishes it from other carbamates, making it a valuable compound for research and industrial applications.
Biological Activity
Overview
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a synthetic compound with the molecular formula C13H14Cl2N2O2 and a molecular weight of 301.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. It serves as an intermediate in organic synthesis and is being investigated for its therapeutic applications.
The synthesis of this compound typically involves a reaction between a carboxylic acid and di-tert-butyl dicarbonate, followed by the introduction of sodium azide to form an acyl azide intermediate. This intermediate can undergo a Curtius rearrangement to yield the desired carbamate product. The compound's structure features a cyano group that can participate in various chemical reactions, including oxidation and nucleophilic substitution.
The biological activity of this compound is largely attributed to its structural components. The cyano group can interact with nucleophilic sites in biological molecules, while the dichlorophenyl moiety may enhance binding affinity to specific receptors or enzymes. These interactions can modulate cellular processes, potentially leading to therapeutic effects.
Table 1: Summary of Chemical Reactions
Reaction Type | Description | Example Reagents |
---|---|---|
Oxidation | Converts cyano group to other functional groups | Potassium permanganate |
Reduction | Converts cyano group to amine | Lithium aluminum hydride |
Substitution | Nucleophilic substitution at cyano or phenyl | Sodium methoxide |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, possibly through modulation of key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase, both of which are implicated in neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : In vitro studies have shown that it may protect astrocyte cells from amyloid beta-induced toxicity, reducing inflammation markers like TNF-α .
Case Studies
-
In Vitro Studies on Neuroprotection :
- A study investigated the protective effects of this compound against amyloid beta-induced cell death in astrocytes. Results indicated a reduction in inflammatory markers and free radicals, suggesting potential neuroprotective properties.
-
Anticancer Activity :
- Research has demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specific IC50 values were reported, indicating effective concentrations needed for significant biological activity.
Properties
IUPAC Name |
tert-butyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYNNDWBGISLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141894 | |
Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-13-7 | |
Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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